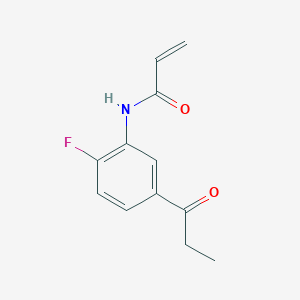

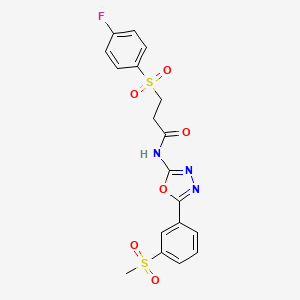

![molecular formula C20H18ClN3O2 B2427189 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097933-18-9](/img/structure/B2427189.png)

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic compound that belongs to the class of chemical compounds known as pyrrolidinylquinolones. It has been the focus of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Catalytic Applications and Material Synthesis

- The synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines demonstrate their catalytic behavior towards ethylene reactivity. These complexes, activated by methylaluminoxane (MAO), exhibit good to moderate activities in ethylene oligomerization and polymerization. Such findings are crucial for developing new catalysts in polymer synthesis (Sun et al., 2007).

Molecular Structure and Interactions

- Investigations into the molecular structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline reveal insights into electron delocalization and π-π stacking interactions. This research is significant for understanding the chemical behavior and potential applications of quinoxaline derivatives in molecular electronics and material science (Castillo et al., 2013).

Photocleavable Protecting Groups

- The exploration of the pixyl (Px) group as a novel photocleavable protecting group for primary alcohols opens avenues for its use in synthetic chemistry and photolabile protecting strategies, offering an innovative approach for the controlled release of functional groups (Mišetić & Boyd, 1998).

DNA Interaction and Cytotoxicity

- Rhenium(I) organometallic compounds, featuring quinoxaline derivatives, exhibit significant DNA interaction and cytotoxicity against cancer cells. Such studies are fundamental for the development of new chemotherapeutic agents (Varma et al., 2020).

Electrochromic Properties

- The synthesis and electrochromic properties of conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene highlight their potential in developing new electrochromic materials, which could be applied in smart windows, displays, and other electronic devices (Beyazyildirim et al., 2006).

Chemosensors for Metal Ions

- C2-symmetrical hexaazatriphenylene derivatives, incorporating quinoxaline units, serve as efficient colorimetric and ratiometric fluorescence chemosensors for Zn2+. This work is crucial for environmental monitoring, biological studies, and the development of sensory devices (Zhang et al., 2013).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-14(16)11-20(25)24-10-9-15(13-24)26-19-12-22-17-7-3-4-8-18(17)23-19/h1-8,12,15H,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDVNQNEHCEAOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methoxyphenyl)-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2427109.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2427113.png)

![4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2427119.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide](/img/structure/B2427123.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide](/img/structure/B2427126.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2427129.png)